molecular formula C6H13ClN4 B1426296 3-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride CAS No. 1354953-35-7

3-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride

Cat. No.: B1426296
CAS No.: 1354953-35-7
M. Wt: 176.65 g/mol
InChI Key: AWNOYXDEBJGGBW-UHFFFAOYSA-N
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Description

3-(5-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride is a chemical compound belonging to the class of triazole derivatives Triazoles are heterocyclic compounds containing three nitrogen atoms within a five-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride typically involves the following steps:

  • Starting Materials: The synthesis begins with 5-methyl-1H-1,2,4-triazole and 1,3-diaminopropane.

  • Reaction Conditions: The reaction is carried out in an acidic medium, often using hydrochloric acid, to facilitate the formation of the desired compound.

  • Purification: The product is purified through recrystallization or other suitable purification techniques to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-(5-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution reaction.

Major Products Formed:

  • Oxidation Products: Oxidation can yield compounds such as 3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoic acid.

  • Reduction Products: Reduction can produce 3-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-ol.

  • Substitution Products: Substitution reactions can lead to a variety of derivatives depending on the reagents used.

Scientific Research Applications

3-(5-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and pharmaceuticals.

  • Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.

  • Medicine: It has potential therapeutic applications, including the treatment of infections and inflammatory conditions.

  • Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and biological system.

Comparison with Similar Compounds

3-(5-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Other triazole derivatives, such as 1,2,4-triazole and 1,3,4-thiadiazole derivatives.

  • Uniqueness: The presence of the amino group and the specific substitution pattern on the triazole ring contribute to its distinct chemical and biological properties.

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Properties

IUPAC Name

3-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4.ClH/c1-5-8-6(10-9-5)3-2-4-7;/h2-4,7H2,1H3,(H,8,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWNOYXDEBJGGBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)CCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354953-35-7
Record name 3-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride

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